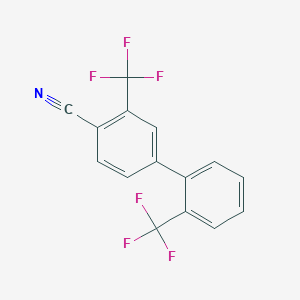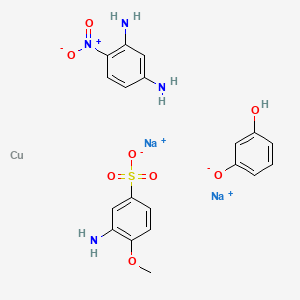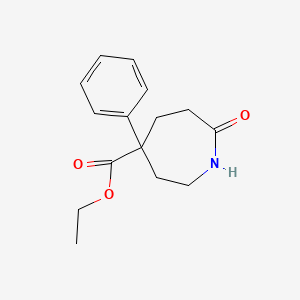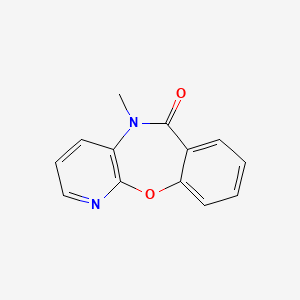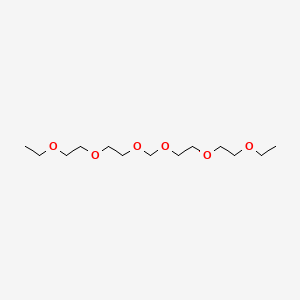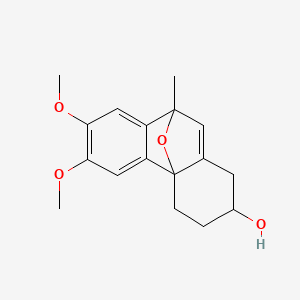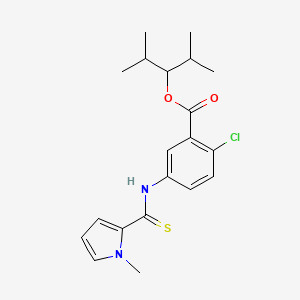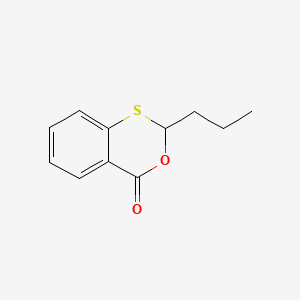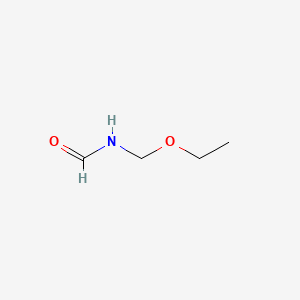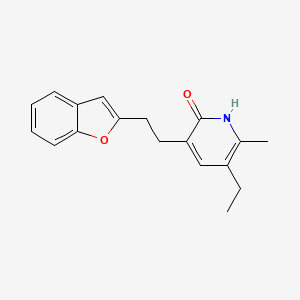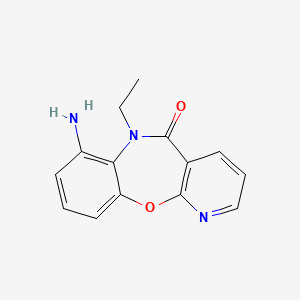
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is a chemical compound with the molecular formula C26H44N2S6 It is characterized by the presence of four cyclohexyl groups and two tetrasulfanedicarbothioamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of cyclohexylamine with carbon disulfide and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as hexafluoroisopropanol (HFIP) and a temperature of around 25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and the cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.
Applications De Recherche Scientifique
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N1,N4,N4-Tetramethyl-1,4-tetrasulfanedicarbothioamide
- N1,N1,N4,N4-Tetraethyl-1,4-tetrasulfanedicarbothioamide
- N1,N1,N4,N4-Tetrapropyl-1,4-tetrasulfanedicarbothioamide
Uniqueness
N1,N1,N4,N4-Tetracyclohexyl-1,4-tetrasulfanedicarbothioamide is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5439-79-2 |
|---|---|
Formule moléculaire |
C26H44N2S6 |
Poids moléculaire |
577.0 g/mol |
Nom IUPAC |
(dicyclohexylcarbamothioyltrisulfanyl) N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S6/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-33-34-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
Clé InChI |
CFCSZRWYTVAIJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=S)SSSSC(=S)N(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


